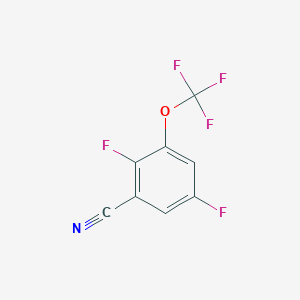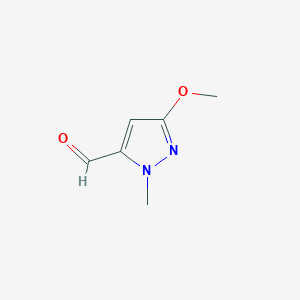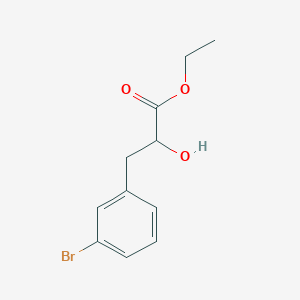![molecular formula C13H14N2O B1530375 5-メチル-1,3,4,5-テトラヒドロベンゾ[b][1,6]ナフチリジン-10(2H)-オン CAS No. 1355182-21-6](/img/structure/B1530375.png)
5-メチル-1,3,4,5-テトラヒドロベンゾ[b][1,6]ナフチリジン-10(2H)-オン
説明
“5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one” is a chemical compound. It is a derivative of naphthyridine . Naphthyridines are a class of compounds that have been investigated for various applications, including as potent phosphodiesterase 5 inhibitors .
Synthesis Analysis
The synthesis of related compounds, such as 10-alkylamino-2-methyl-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines, has been achieved by cyclization of alkylamides of N-(1-methyl-4-piperidylidene)anthranilic acids . Another method involves the reaction of 10-chloro-2-methyl-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines with amine hydrochlorides .Chemical Reactions Analysis
While specific chemical reactions involving “5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one” are not available, related naphthyridine compounds have been involved in various reactions. For instance, 10-alkylamino-2-methyl-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines were obtained by cyclization of alkylamides of N-(1-methyl-4-piperidylidene)anthranilic acids .科学的研究の応用
5-メチル-1,3,4,5-テトラヒドロベンゾ[b][1,6]ナフチリジン-10(2H)-オンの用途に関する包括的な分析
5-メチル-1,3,4,5-テトラヒドロベンゾ[b][1,6]ナフチリジン-10(2H)-オンは、そのユニークな化学構造により、科学研究で多くの用途を持っています。以下は、さまざまな分野における用途の詳細な分析です。
抗癌研究: この化合物は、抗癌治療での潜在的な使用について調査されています。ナフチリジン骨格は、抗腫瘍活性を持つ分子に共通の特徴です。 メチル基の付加など、このコア構造の修飾により、癌細胞に対する生物学的活性と特異性を高めることができます .
有機合成: 有機化学では、この化合物はさまざまな複素環式化合物の合成の前駆体として機能します。 その反応性により、さらなる化学研究に使用したり、医薬品開発の一部として使用できる複雑な分子を作成できます .
医薬品化学: 5-メチル-1,3,4,5-テトラヒドロベンゾ[b][1,6]ナフチリジン-10(2H)-オンの構造的特徴は、医薬品化学において価値のある化合物となっています。 抗ウイルス剤、抗菌剤、抗炎症剤などの潜在的な治療用途を持つ誘導体を合成するために使用できます .
神経薬理学: この化合物の誘導体は、その神経薬理学的特性について調査されています。 ナフチリジン環系は、さまざまな神経伝達物質受容体と相互作用することが知られており、神経疾患の新しい治療法の開発につながる可能性があります .
分子ドッキング研究: この化合物の構造は、創薬に不可欠な分子ドッキング研究に適しています。 分子レベルで生物学的標的にどのように相互作用するかを理解することで、研究者は副作用の少ないより効果的な薬を設計できます .
ケミカルバイオロジー: ケミカルバイオロジーでは、この化合物は生物学的プロセスを研究するためのツールとして使用できます。 特定の酵素や受容体に結合する能力により、さまざまな生体分子の作用機構を調査するのに役立ちます .
ファーマコフォア開発: この化合物の構造は、新しい薬の開発のためのファーマコフォアモデルとして役立ちます。 その分子構造は、必要な生物学的活性を持つ化合物を設計するための出発点となります .
材料科学: 生物学的用途とは直接関係ありませんが、この化合物のユニークな構造は、材料科学において興味深いものです。 特定の光学特性や電子特性を持つ新しい材料の開発に貢献する可能性があります .
将来の方向性
The future directions for research on “5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one” and related compounds could involve further exploration of their potential as phosphodiesterase 5 inhibitors . This could have implications for the treatment of conditions like Alzheimer’s disease .
作用機序
Target of Action
The primary target of 5-Methyl-1,3,4,5-Tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is Phosphodiesterase 5 (PDE5) . PDE5 is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that induces smooth muscle relaxation. By inhibiting PDE5, this compound prolongs the action of cGMP, leading to enhanced vasodilation and increased blood flow .
Mode of Action
5-Methyl-1,3,4,5-Tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one acts as a potent inhibitor of PDE5 . It binds to the active site of the enzyme, preventing it from breaking down cGMP. This results in an accumulation of cGMP, which in turn leads to prolonged smooth muscle relaxation and vasodilation .
Biochemical Pathways
The action of 5-Methyl-1,3,4,5-Tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one primarily affects the cGMP-dependent pathway . By inhibiting PDE5, it prevents the degradation of cGMP, leading to its accumulation. This results in the activation of cGMP-dependent protein kinases, which then phosphorylate certain proteins, leading to the relaxation of smooth muscles .
Pharmacokinetics
As a potent pde5 inhibitor, it is expected to have good bioavailability and distribution, especially in tissues with high pde5 expression .
Result of Action
The inhibition of PDE5 by 5-Methyl-1,3,4,5-Tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one leads to enhanced vasodilation and increased blood flow. This can have various effects at the molecular and cellular level, depending on the tissue in which PDE5 is expressed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methyl-1,3,4,5-Tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with PDE5.
生化学分析
Biochemical Properties
5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of phosphodiesterase 5 (PDE5), an enzyme that regulates cyclic guanosine monophosphate (cGMP) levels . By inhibiting PDE5, 5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one increases cGMP levels, leading to various physiological effects.
Cellular Effects
The effects of 5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PDE5 by this compound can lead to enhanced nitric oxide (NO) signaling, which is crucial for vasodilation and blood flow regulation . Additionally, it can affect the expression of genes involved in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one exerts its effects primarily through enzyme inhibition. By binding to the active site of PDE5, it prevents the breakdown of cGMP, thereby prolonging its action . This binding interaction is highly specific and involves several key amino acid residues within the enzyme’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one vary with different dosages in animal models. At low doses, it has been shown to enhance cognitive function and memory in rodent models of Alzheimer’s disease . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The metabolites of this compound can further interact with various biomolecules, affecting metabolic flux and metabolite levels. For instance, its metabolites can inhibit other phosphodiesterases, leading to broader physiological effects.
Transport and Distribution
Within cells and tissues, 5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, such as the brain and liver, where it exerts its pharmacological effects. The compound’s distribution is influenced by its lipophilicity and affinity for various cellular components.
Subcellular Localization
The subcellular localization of 5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with its target enzymes . Additionally, post-translational modifications, such as phosphorylation, can affect its localization and function, directing it to specific cellular compartments or organelles.
特性
IUPAC Name |
5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-15-11-5-3-2-4-9(11)13(16)10-8-14-7-6-12(10)15/h2-5,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIZXVADVLTTRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B1530293.png)
![7-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1530294.png)


![3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1530300.png)


![1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1530305.png)





